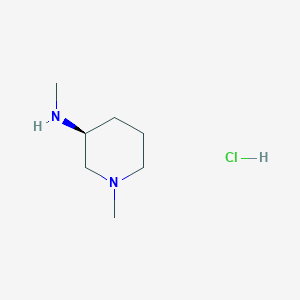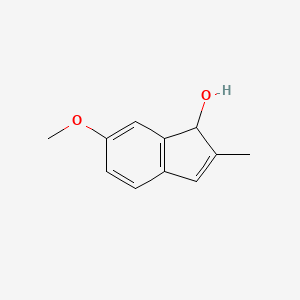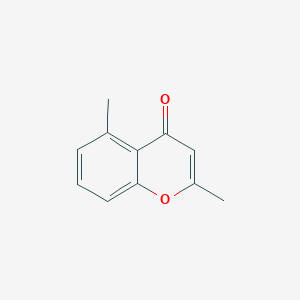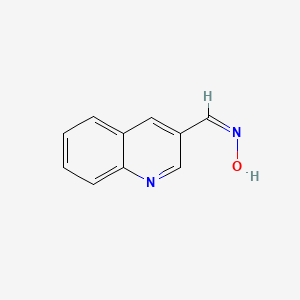
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride is a chemical compound with a piperidine ring structure. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its ability to act as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, followed by crystallization and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperidine: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Dimethylpiperidine: Similar structure but differs in the position of the methyl groups.
Piperidine: The parent compound without any methyl substitutions.
Uniqueness
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
(3S)-N,1-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-7-4-3-5-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Clé InChI |
CYSVWZLLQNBNKV-FJXQXJEOSA-N |
SMILES isomérique |
CN[C@H]1CCCN(C1)C.Cl |
SMILES canonique |
CNC1CCCN(C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)









